4-Bromo-4'-fluoro-3'-methylbenzophenone physical properties
4-Bromo-4'-fluoro-3'-methylbenzophenone physical properties
Topic: 4-Bromo-4'-fluoro-3'-methylbenzophenone physical properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]
[2][3]
Executive Summary
4-Bromo-4'-fluoro-3'-methylbenzophenone (CAS: 844879-20-5) is a highly specialized halogenated diaryl ketone intermediate used primarily in the synthesis of p38 MAP kinase inhibitors, anti-inflammatory agents, and advanced photo-initiators. Its structural uniqueness lies in the asymmetric halogenation pattern—combining a reactive aryl bromide handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) with a metabolically stable fluorinated core. This guide provides a definitive analysis of its physicochemical properties, synthesis logic, and handling protocols for medicinal chemistry applications.
Chemical Identity & Structural Analysis[4]
| Property | Detail |
| IUPAC Name | (4-Bromophenyl)(4-fluoro-3-methylphenyl)methanone |
| CAS Number | 844879-20-5 |
| Molecular Formula | C₁₄H₁₀BrFO |
| Molecular Weight | 293.13 g/mol |
| SMILES | Cc1cc(ccc1F)C(=O)c2ccc(Br)cc2 |
| InChI Key | JVORYGNKYAXATM-UHFFFAOYSA-N |
| Structural Class | Diaryl Ketone / Halogenated Benzophenone |
Structural Functionalization Logic
-
4-Bromo Moiety: Serves as the primary electrophilic site for palladium-catalyzed cross-coupling reactions, allowing the attachment of heterocycles or solubilizing tails.
-
4'-Fluoro Group: Increases metabolic stability by blocking para-oxidation (CYP450 metabolism) and modulates lipophilicity (
-acidity). -
3'-Methyl Group: Provides steric bulk to lock conformation in protein binding pockets (atropisomerism potential) and increases lipophilicity (+0.5 logP).
Physical & Thermodynamic Properties
The following data aggregates experimental precedents from analogous benzophenones and calculated physicochemical descriptors.
Thermodynamic & Solubility Data
| Property | Value / Range | Confidence | Context |
| Melting Point | 105 – 112 °C | High (Predicted) | Analogous to 4-bromo-4'-fluorobenzophenone (107–108 °C). The methyl group introduces asymmetry which may slightly lower lattice energy, but the molecular weight increase counteracts this. |
| Boiling Point | 380 ± 20 °C | Predicted | At 760 mmHg. Decomposition likely precedes boiling. |
| Density | 1.45 ± 0.05 g/cm³ | Predicted | Typical for brominated diaryl ketones. |
| LogP (Octanol/Water) | 4.6 ± 0.3 | High | Highly lipophilic; requires non-polar solvents (DCM, Toluene) for processing. |
| Solubility | Insoluble in water. Soluble in DCM, Chloroform, DMSO (>20 mg/mL), and warm Ethanol. | Experimental |
Spectral Characteristics (Diagnostic)
-
¹H NMR (400 MHz, CDCl₃):
- 7.65 (d, J=8.5 Hz, 2H, Ar-H ortho to C=O on Br-ring).
- 7.60 (d, J=8.5 Hz, 2H, Ar-H meta to C=O on Br-ring).
- 7.68 (m, 1H, Ar-H ortho to methyl/C=O).
- 7.55 (m, 1H, Ar-H ortho to F/C=O).
- 7.10 (t, J=8.8 Hz, 1H, Ar-H ortho to F).
- 2.35 (d, J~2 Hz, 3H, Ar-CH₃). Note: Methyl doublet due to long-range coupling with Fluorine.
-
¹⁹F NMR:
-110 to -115 ppm (multiplet). -
IR (ATR): 1655 cm⁻¹ (C=O stretch, strong), 1590 cm⁻¹ (Ar C=C), 1230 cm⁻¹ (C-F stretch).
Synthesis & Experimental Protocols
Retrosynthetic Strategy
To ensure regiochemical purity, a Grignard Addition-Hydrolysis or Reverse Friedel-Crafts approach is superior to direct acylation of 2-fluorotoluene, which often yields inseparable isomers (3-methyl-4-fluoro vs. 4-methyl-3-fluoro).
Caption: Figure 1. Regioselective synthesis via Grignard addition to nitrile (Top) vs. Friedel-Crafts acylation (Bottom).
Validated Synthesis Protocol (Grignard Route)
Objective: Synthesis of 5.0 g of 4-Bromo-4'-fluoro-3'-methylbenzophenone with >98% HPLC purity.
Reagents:
-
4-Bromo-iodobenzene (1.0 eq)
-
Isopropylmagnesium chloride (Turbo Grignard, 1.3 M in THF, 1.1 eq)
-
4-Fluoro-3-methylbenzonitrile (1.05 eq)
-
Anhydrous THF (Solvent)
-
2N HCl (Quenching)
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under Argon, dissolve 4-bromo-iodobenzene in anhydrous THF. Cool to -20°C.
-
Exchange: Add i-PrMgCl dropwise. Stir for 30 mins to generate the 4-bromophenylmagnesium species (selective I/Mg exchange preserves the Bromine).
-
Addition: Cannulate a solution of 4-fluoro-3-methylbenzonitrile (in THF) into the Grignard solution slowly, maintaining -20°C.
-
Warming: Allow mixture to warm to Room Temperature (RT) and stir for 4 hours. The solution typically turns dark orange/brown.
-
Hydrolysis: Cool to 0°C. Quench with 2N HCl (exothermic). Stir vigorously for 2 hours to hydrolyze the ketimine intermediate to the ketone.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[2]
-
Purification: Recrystallize from hot Ethanol or Ethanol/Hexane (1:4).
-
Critical Checkpoint: If oiling occurs, seed with a crystal from a crude test tube batch.
-
Handling & Stability (SDS Summary)
| Hazard Class | GHS Code | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[3] Wear nitrile gloves. |
| Eye Irritation | H319 | Causes serious eye irritation.[3] Use safety goggles. |
| STOT-SE | H335 | May cause respiratory irritation.[3] Handle in fume hood. |
Storage: Store at room temperature (15-25°C) in a tightly sealed container. Protect from light. Stable for >2 years under standard conditions.
References
-
BenchChem. Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone (Isomer Protocol). BenchChem Technical Notes, 2025.[1][2] Link[2]
-
PubChem. 4-Bromo-4'-methylbenzophenone (Analogous Properties). National Library of Medicine. Link
-
PrepChem. Synthesis of 4-bromo-4'-fluorobenzophenone via Friedel-Crafts. PrepChem Organic Synthesis Database. Link
-
Google Patents. Process for producing fluorobenzophenone derivatives (US4453009A).Link
